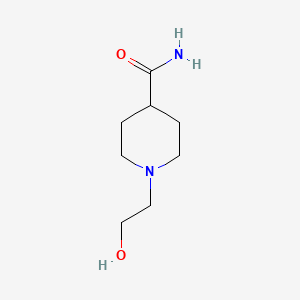

1-(2-hydroxyethyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality 1-(2-hydroxyethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-8(12)7-1-3-10(4-2-7)5-6-11/h7,11H,1-6H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAZHUOYHRQBBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384919 |

Source

|

| Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62124-30-5 |

Source

|

| Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide (CAS: 30672-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)piperidine-4-carboxamide is a member of the versatile piperidine-4-carboxamide chemical scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The inherent structural features of this scaffold, including the conformationally flexible piperidine ring and the hydrogen-bonding capabilities of the carboxamide group, make it an ideal foundation for the design of novel therapeutics. This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)piperidine-4-carboxamide, including its chemical properties, plausible synthetic routes, potential biological activities based on related structures, proposed analytical methodologies, and essential safety considerations. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug discovery and development.

Chemical and Physical Properties

1-(2-hydroxyethyl)piperidine-4-carboxamide is a substituted piperidine with a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol .[1] The structure features a piperidine ring N-substituted with a 2-hydroxyethyl group and a carboxamide functional group at the 4-position. The presence of the hydroxyl and carboxamide moieties suggests that the molecule is likely to be polar and capable of acting as both a hydrogen bond donor and acceptor, which can significantly influence its solubility and interactions with biological targets.[2]

| Property | Value | Source |

| CAS Number | 30672-46-9 | [1] |

| Molecular Formula | C8H16N2O2 | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| PubChem CID | 2822472 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide

-

Dissolve 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Introduce a solution of ammonia in a suitable solvent (e.g., dioxane) or bubble ammonia gas through the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Potential Biological Activity and Applications in Drug Discovery

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While there is no specific biological data available for 1-(2-hydroxyethyl)piperidine-4-carboxamide, the known activities of related compounds suggest potential areas for investigation.

Kinase Inhibition

Derivatives of the piperidine-4-carboxamide scaffold have been investigated as inhibitors of various kinases that are key targets in oncology. For instance, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases.[2] This suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide could be a starting point for the development of novel kinase inhibitors.

Anticancer and Antimicrobial Properties

The piperidine-4-carboxamide core has been explored for its potential in developing anticancer and antimicrobial agents.[2] For example, one derivative demonstrated an IC₅₀ value of 11.3 μM against the human liver cancer cell line HepG2 and was shown to induce apoptosis.[2] Furthermore, various sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable or better activity than the parent molecule.[3]

Other Potential Applications

The versatility of the piperidine scaffold is further demonstrated by its application in developing agents for other therapeutic areas. For instance, in silico studies have suggested that piperidine-based sulfo carboxamide derivatives could act as competitive inhibitors of the CCR5 co-receptor, a target in HIV therapy.[4] Additionally, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, highlighting their potential as novel antimalarial agents.[5]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantification.

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis will confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C8H16N2O2 would be at m/z 173.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would be expected to show characteristic signals for the piperidine ring protons, the hydroxyethyl group, and the carboxamide protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups. Expected characteristic peaks would include a broad O-H stretch from the hydroxyl group, N-H stretches from the primary amide, and a strong C=O stretch from the amide carbonyl.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(2-hydroxyethyl)piperidine-4-carboxamide. Therefore, it is prudent to handle this compound with the same precautions as for other piperidine derivatives. The parent compound, piperidine, is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe skin burns and eye damage.[6]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-hydroxyethyl)piperidine-4-carboxamide is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to a class of compounds with proven biological activities makes it an attractive candidate for screening in various therapeutic areas, including oncology, infectious diseases, and immunology. This technical guide provides a foundational framework for its synthesis, analysis, and safe handling, with the aim of facilitating future research and development efforts. It is important to note that much of the biological context is derived from related analogues, and further experimental validation of the specific properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide is warranted.

References

-

Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-hydroxyethyl)piperidine-4-carboxylic acid (C8H15NO3). Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases. Retrieved from [Link]

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

PubChemLite. (n.d.). Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (C9H17NO3). Retrieved from [Link]

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

PubMed. (2024, December 4). Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs. Retrieved from [Link]

-

ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

-

PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

- Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.

-

ZORA (Zurich Open Repository and Archive). (n.d.). N-(2-Hydroxyethyl)piperidine. Retrieved from [Link]

-

CAS. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (2022, September 30). N-(2-Hydroxyethyl)piperidin. Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxyethyl)piperidine-4-carboxamide | C8H16N2O2 | CID 2822472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)piperidine-4-carboxamide | 30672-46-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)piperidine-4-carboxamide

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-hydroxyethyl)piperidine-4-carboxamide. As a compound of interest in contemporary drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for formulation development, analytical method validation, and the prediction of its pharmacokinetic profile. This document delineates the molecular structure and fundamental identifiers of N-(2-hydroxyethyl)piperidine-4-carboxamide. In the absence of extensive empirical data in public literature, this guide uniquely combines known information with detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting and boiling points, aqueous solubility, dissociation constant (pKa), and the octanol-water partition coefficient (LogP). These protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific rigor and reproducibility. Furthermore, a plausible synthetic route is proposed, and essential guidance on the stability, storage, and safe handling of the compound is provided. This guide is intended to be an essential resource for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the systematic characterization of N-(2-hydroxyethyl)piperidine-4-carboxamide and structurally related molecules.

Introduction to N-(2-hydroxyethyl)piperidine-4-carboxamide

N-(2-hydroxyethyl)piperidine-4-carboxamide is a unique organic molecule that incorporates several functional groups of significant interest in medicinal chemistry. The piperidine ring is a privileged scaffold found in a multitude of approved pharmaceutical agents, valued for its ability to confer desirable properties such as improved metabolic stability and modulation of solubility and lipophilicity[1]. The presence of a carboxamide linkage and a primary alcohol further enhances the molecule's potential for hydrogen bonding, which can profoundly influence its interaction with biological targets and its overall physicochemical behavior.

Molecular Structure and Identifiers

A precise understanding of the molecule's structure is the foundation for characterizing its properties.

-

Chemical Structure:

-

The structure consists of a piperidine ring substituted at the 4-position with a carboxamide group, which in turn is N-substituted with a 2-hydroxyethyl group.

-

-

Fundamental Identifiers:

-

Molecular Formula: C₈H₁₆N₂O₂

-

Molecular Weight: 172.22 g/mol

-

CAS Number: 30672-46-9

-

Core Physicochemical Properties: A Framework for Empirical Evaluation

Table 1: Summary of Physicochemical Properties of N-(2-hydroxyethyl)piperidine-4-carboxamide

| Property | Value | Method of Determination | Significance in Drug Development |

| Melting Point | Data not available | OECD 102 (Capillary Method)[6][7][8] | Influences solid-state stability, purity, and formulation strategies. |

| Boiling Point | Data not available | OECD 103 (Ebulliometer)[9][10][11] | Important for purification by distillation and assessing thermal stability. |

| Water Solubility | Data not available | OECD 105 (Flask Method)[12][13][14][15] | Critical for absorption and bioavailability; dictates formulation approaches. |

| pKa | Data not available | OECD 112 (Titration Method)[16][17][18][19] | Determines the extent of ionization at physiological pH, affecting solubility, permeability, and receptor binding. |

| LogP (o/w) | Data not available | OECD 107 (Shake-Flask Method)[20][21][22][23] | Measures lipophilicity, which is a key predictor of membrane permeability and metabolic fate. |

Melting Point: Determination and Importance

The melting point is a fundamental property that provides an indication of a compound's purity and solid-state stability.

Experimental Protocol: Capillary Method (OECD 102) [6][7][8]

-

Sample Preparation: A small amount of finely powdered, dry N-(2-hydroxyethyl)piperidine-4-carboxamide is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Experimental Protocol: Ebulliometer Method (OECD 103) [9][10][11]

-

Apparatus: An ebulliometer, an apparatus for precise measurement of boiling points, is employed.

-

Procedure: The substance is heated, and the temperature of the boiling liquid and its vapor are measured at a known pressure.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure.

Water Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor influencing the absorption and distribution of a drug candidate.

Experimental Protocol: Flask Method (OECD 105) [12][13][14][15]

-

Equilibration: An excess amount of N-(2-hydroxyethyl)piperidine-4-carboxamide is added to a known volume of water in a flask.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the aqueous phase by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Dissociation Constant (pKa): Understanding Ionization

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.

Experimental Protocol: Potentiometric Titration (OECD 112) [16][17][18][19]

-

Solution Preparation: A solution of N-(2-hydroxyethyl)piperidine-4-carboxamide of known concentration is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method (OECD 107) [20][21][22][23]

A detailed protocol for this critical parameter is provided in the following section.

In-Depth Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the "gold standard" for the experimental determination of LogP and is suitable for values ranging from -2 to 4[20][21].

Methodology:

-

Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of N-(2-hydroxyethyl)piperidine-4-carboxamide in water-saturated n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of n-octanol-saturated water.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can be achieved by gentle shaking for several hours.

-

Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to ensure complete separation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP determination by the shake-flask method.

Synthesis and Purification Strategy

A plausible and efficient route to synthesize N-(2-hydroxyethyl)piperidine-4-carboxamide involves the coupling of piperidine-4-carboxylic acid with 2-aminoethanol. This is a standard amidation reaction.

Proposed Synthetic Pathway:

The synthesis can be achieved via a two-step process:

-

Activation of Carboxylic Acid: Piperidine-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the reaction with the amine.

-

Amide Bond Formation: The activated carboxylic acid is then reacted with 2-aminoethanol to form the desired amide bond.

Common coupling reagents used for direct amidation from a carboxylic acid and an amine include carbodiimides (e.g., DCC, EDC) or the use of reagents like thionyl chloride to form the acyl chloride intermediate[24][25][26][27].

Caption: Proposed synthesis and purification workflow.

Purification: The crude product can be purified by standard laboratory techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Stability, Storage, and Handling

Chemical Stability Profile

Piperidine and its derivatives are generally stable under normal conditions but can be susceptible to oxidation over time[28][29]. The amide bond in the target molecule is expected to be relatively stable, though it can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures[30].

Recommended Storage Conditions

To ensure long-term stability, N-(2-hydroxyethyl)piperidine-4-carboxamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[29].

Safe Handling Practices

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed. These include:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Spill and Exposure: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of N-(2-hydroxyethyl)piperidine-4-carboxamide and provided a comprehensive framework for their experimental determination. By adhering to standardized protocols such as those established by the OECD, researchers can generate high-quality, reproducible data that is essential for advancing this promising molecule through the drug discovery and development pipeline. The information on synthesis, stability, and handling further equips scientists with the necessary knowledge for the effective and safe utilization of this compound in their research endeavors.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]

-

BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Analytice. (2021). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Propersea. (n.d.). Property Prediction. Retrieved from [Link]

-

LCS Laboratory. (2014). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 112. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS, 112 Dissociation Constants in Water. Retrieved from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from [Link]

-

Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. revvitysignals.com [revvitysignals.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. OECD 112 - Phytosafe [phytosafe.com]

- 19. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. oecd.org [oecd.org]

- 22. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. Amide synthesis by acylation [organic-chemistry.org]

- 25. Amide Synthesis [fishersci.dk]

- 26. researchgate.net [researchgate.net]

- 27. jackwestin.com [jackwestin.com]

- 28. biosynce.com [biosynce.com]

- 29. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(2-hydroxyethyl)piperidine-4-carboxamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-hydroxyethyl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and expected characterization data.

Molecular Identity and Physicochemical Properties

1-(2-hydroxyethyl)piperidine-4-carboxamide is a piperidine derivative characterized by a carboxamide functional group at the 4-position and a hydroxyethyl substituent on the piperidine nitrogen.

Molecular Structure and Formula

The fundamental details of this molecule are summarized below.[1]

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxyethyl)piperidine-4-carboxamide |

| CAS Number | 62124-30-5 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Canonical SMILES | C1CN(CCC1C(=O)N)CCO |

The two-dimensional chemical structure is depicted in the following diagram:

Caption: 2D structure of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Proposed Synthetic Pathway

While a specific, dedicated synthesis for 1-(2-hydroxyethyl)piperidine-4-carboxamide is not extensively documented in readily available literature, a scientifically sound and logical pathway can be proposed based on established organic chemistry principles and synthesis of analogous compounds.[2] The proposed synthesis is a two-step process commencing with the N-alkylation of a suitable piperidine-4-carboxylate ester, followed by amidation.

A likely precursor, ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, is documented, and its synthesis provides a strong foundation for the first step.[3] The conversion of an ester to a primary amide is a standard and high-yielding transformation.

Caption: Proposed two-step synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Step 1: N-Alkylation of Ethyl Piperidine-4-carboxylate

The initial step involves the alkylation of the secondary amine of ethyl piperidine-4-carboxylate with a 2-hydroxyethyl group. This can be achieved using either ethylene oxide or 2-chloroethanol.

Protocol:

-

Reactant Preparation: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 equivalents) if using 2-chloroethanol to neutralize the HCl byproduct.

-

Alkylation with 2-Chloroethanol: Add 2-chloroethanol (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Alternative Alkylation with Ethylene Oxide: Alternatively, introduce ethylene oxide gas into the solution of ethyl piperidine-4-carboxylate in a sealed pressure vessel. This reaction is often carried out at elevated temperatures (e.g., 60-100 °C) and requires careful handling due to the volatile and reactive nature of ethylene oxide.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent under reduced pressure. The resulting crude product, ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: Ethanol or isopropanol are good choices as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.

-

Base (for 2-chloroethanol route): Potassium carbonate is a mild and inexpensive base, suitable for scavenging the HCl generated during the reaction, thus driving the equilibrium towards the product.

-

Temperature: Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate without significant decomposition of the reactants or products.

Step 2: Amidation of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

The final step is the conversion of the ethyl ester to the primary carboxamide. This is a classic nucleophilic acyl substitution reaction.

Protocol:

-

Reaction Setup: Dissolve the purified ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (1 equivalent) in a solvent like methanol or ethanol.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0 °C to saturation, or use a concentrated aqueous or methanolic solution of ammonia (a large excess).

-

Reaction Conditions: Seal the reaction vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, evaporate the solvent and excess ammonia under reduced pressure. The crude product, 1-(2-hydroxyethyl)piperidine-4-carboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate or isopropanol) to yield the final product as a solid.

Causality of Experimental Choices:

-

Reagent: Ammonia is the simplest nucleophile for the formation of a primary amide. A large excess is used to drive the reaction to completion.

-

Solvent: Methanol or ethanol are suitable solvents as they are polar and can dissolve both the ester and ammonia.

-

Temperature: While the reaction can proceed at room temperature, gentle heating can increase the rate of reaction.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(2-hydroxyethyl)piperidine-4-carboxamide would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl group attached to the nitrogen, and the amide protons. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear at a lower field (higher ppm) due to deshielding. The amide protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically in the range of 170-180 ppm). The carbons attached to the nitrogen and oxygen atoms will also be in the downfield region compared to the other aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the hydroxyl group (around 3300-3500 cm⁻¹).

-

N-H stretching vibrations from the primary amide (two bands in the region of 3100-3500 cm⁻¹).

-

A strong C=O stretching vibration from the amide carbonyl group (around 1640-1680 cm⁻¹).

-

N-H bending vibration from the amide (around 1600-1650 cm⁻¹).

-

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 172.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxyethyl group, the carboxamide group, or fragmentation of the piperidine ring.

Applications and Future Directions

Piperidine derivatives are a common scaffold in many biologically active compounds and approved drugs. The presence of a primary amide and a hydroxyl group in 1-(2-hydroxyethyl)piperidine-4-carboxamide makes it a versatile intermediate for further chemical modifications. These functional groups can be used as handles for introducing other moieties to explore structure-activity relationships in drug discovery programs. Its potential applications could be in the development of new therapeutic agents targeting the central nervous system, given the prevalence of the piperidine core in neuroleptic and analgesic drugs. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

- PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

- Smolecule. (n.d.). N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide.

-

PubChem. (n.d.). 1-(2-hydroxyethyl)piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.

- ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid.

- Google Patents. (n.d.). Process for preparing piperidine-4-carbothioamide hydrochloride.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

- Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- PrepChem. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.

-

PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE.

- ResearchGate. (n.d.). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.

- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine.

- ChemicalBook. (n.d.). 1261240-30-5.

Sources

- 1. 1-(2-Hydroxyethyl)piperidine-4-carboxamide | C8H16N2O2 | CID 2822472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | C10H19NO3 | CID 19261384 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-(2-hydroxyethyl)piperidine-4-carboxamide: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for N-(2-hydroxyethyl)piperidine-4-carboxamide, a molecule of interest in pharmaceutical research and development. The piperidine-4-carboxamide scaffold is a versatile platform in medicinal chemistry, with the carboxamide group acting as a crucial hydrogen bond donor and acceptor for interactions with biological targets.[1] The N-(2-hydroxyethyl) substituent introduces polarity and an additional hydrogen bonding site, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental to confirming the molecular structure and purity of synthesized N-(2-hydroxyethyl)piperidine-4-carboxamide.

Molecular Structure and Spectroscopic Overview

N-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 30672-46-9) possesses a molecular formula of C8H16N2O2 and a molecular weight of 172.23 g/mol .[2] The structure comprises a central piperidine ring, a secondary amide functional group at the 4-position, and a 2-hydroxyethyl chain attached to the amide nitrogen. The piperidine ring nitrogen is a secondary amine.

The following sections will detail the expected spectral features based on the constituent functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(2-hydroxyethyl)piperidine-4-carboxamide, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum will exhibit distinct signals for the piperidine ring protons, the hydroxyethyl chain protons, and the protons on the amide and piperidine nitrogens, as well as the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Piperidine H2, H6 (equatorial) | ~2.8 - 3.2 | m | 2H | Protons adjacent to the piperidine nitrogen are deshielded. |

| Piperidine H2, H6 (axial) | ~2.4 - 2.8 | m | 2H | Axial protons are typically more shielded than equatorial protons. |

| Piperidine H4 | ~2.0 - 2.4 | m | 1H | Methine proton at the point of substitution. |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.0 | m | 2H | Equatorial protons on the piperidine ring. |

| Piperidine H3, H5 (axial) | ~1.5 - 1.8 | m | 2H | Axial protons on the piperidine ring. |

| N-CH₂ (hydroxyethyl) | ~3.2 - 3.6 | t | 2H | Methylene group adjacent to the amide nitrogen. |

| O-CH₂ (hydroxyethyl) | ~3.5 - 3.9 | t | 2H | Methylene group adjacent to the hydroxyl group. |

| Amide N-H | ~7.5 - 8.5 | br s | 1H | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |

| Piperidine N-H | ~1.5 - 3.0 | br s | 1H | Broad signal, chemical shift is solvent and concentration dependent. |

| O-H | ~2.0 - 5.0 | br s | 1H | Broad signal, chemical shift is highly variable depending on solvent and concentration. |

Rationale for Predictions: The chemical shifts of the piperidine ring protons are influenced by their proximity to the electronegative nitrogen atom and their axial or equatorial orientation.[3][4] The protons on the carbons adjacent to the nitrogen (H2, H6) will be the most deshielded. The protons on the hydroxyethyl chain are influenced by the adjacent amide and hydroxyl groups. The amide and hydroxyl protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~175 - 178 | The carbonyl carbon of the amide is significantly deshielded.[5] |

| Piperidine C2, C6 | ~45 - 50 | Carbons adjacent to the piperidine nitrogen. |

| Piperidine C4 | ~40 - 45 | Methine carbon at the point of substitution.[3] |

| Piperidine C3, C5 | ~28 - 33 | Carbons beta to the piperidine nitrogen.[3] |

| N-CH₂ (hydroxyethyl) | ~40 - 45 | Methylene carbon adjacent to the amide nitrogen. |

| O-CH₂ (hydroxyethyl) | ~60 - 65 | Methylene carbon adjacent to the electronegative oxygen atom. |

Rationale for Predictions: The amide carbonyl carbon is expected to resonate at a low field. The chemical shifts of the piperidine carbons are characteristic of N-substituted piperidines.[6] The carbons of the hydroxyethyl group are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-(2-hydroxyethyl)piperidine-4-carboxamide will be characterized by absorptions corresponding to the N-H, O-H, C=O, and C-N bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Interpreting the IR Spectrum

The key diagnostic peaks in the IR spectrum are expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Appearance | Rationale |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong | Broad | The broadness is due to hydrogen bonding.[7] |

| N-H Stretch (Amide) | 3300 - 3500 | Moderate | Sharp | Secondary amides typically show a single sharp N-H stretching band.[8][9] |

| N-H Stretch (Amine) | 3250 - 3400 | Moderate | Sharp | The piperidine N-H stretch may overlap with the amide N-H and O-H stretches. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Sharp | C-H stretching vibrations of the piperidine and hydroxyethyl groups. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Sharp | This is a characteristic and intense absorption for amides.[8][10] |

| N-H Bend (Amide II) | 1515 - 1570 | Strong | Sharp | This band is characteristic of secondary amides.[8] |

| C-N Stretch | 1200 - 1350 | Moderate | Sharp | Stretching vibrations of the C-N bonds in the piperidine ring and amide group. |

Rationale for Interpretation: The presence of a broad absorption in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group.[7] A sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amide.[8][9] The most prominent feature will be the strong, sharp carbonyl (C=O) absorption around 1640 cm⁻¹, confirming the presence of the amide functional group.[8][10] The N-H bend of the secondary amide provides further confirmation.[8]

Caption: Key functional group correlations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

For a non-volatile compound like N-(2-hydroxyethyl)piperidine-4-carboxamide, Electrospray Ionization (ESI) is the preferred method. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer.

Interpreting the Mass Spectrum

The ESI mass spectrum, run in positive ion mode, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom and is influenced by the substituents.[11][12]

Predicted Fragmentation Pathways:

-

Loss of water (-18 Da): A common fragmentation for molecules containing a hydroxyl group, leading to a fragment at m/z 155.12.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen can lead to the loss of substituents or ring opening.

-

Amide bond cleavage: Cleavage of the amide bond can result in fragments corresponding to the piperidine-4-carbonyl moiety and the N-(2-hydroxyethyl)amino moiety.

-

Loss of the hydroxyethyl group (-45 Da): Cleavage of the C-N bond of the amide can lead to a fragment at m/z 128.09.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a robust framework for the structural confirmation of N-(2-hydroxyethyl)piperidine-4-carboxamide. The predicted spectral data, based on the known behavior of its constituent functional groups, offers a reliable reference for researchers working with this compound. Experimental verification against these predicted values will ensure the identity and purity of the molecule, which is a critical step in any drug discovery and development pipeline.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.

- Smolecule. (n.d.). N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide.

- Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8) 13C NMR spectrum.

- BenchChem. (n.d.). N-(2-Hydroxyethyl)piperidine-4-carboxamide | 30672-46-9.

- BenchChem. (2025). spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide (NMR, IR, Mass Spec).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.

- MilliporeSigma. (n.d.). IR Absorption Table.

- Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.

- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from The Royal Society of Chemistry website.

- Química Organica.org. (n.d.). IR Spectrum: Amides.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Scribd. (n.d.). 1h NMR | PDF | Proton Nuclear Magnetic Resonance.

- Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2547.

- MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2898.

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

- ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14599.

- BLDpharm. (n.d.). 30672-46-9|N-(2-Hydroxyethyl)piperidine-4-carboxamide.

- Santa Cruz Biotechnology. (n.d.). N-(2-hydroxyethyl)piperidine-4-carboxamide | CAS 30672-46-9.

- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551.

- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

- Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.

- BLDpharm. (n.d.). 1220033-55-5|N-(2-Hydroxyethyl)-N-methylpiperidine-4-carboxamide hydrochloride.

- Chem-Impex. (n.d.). Z-piperidine-4-carboxamidine.

- Sigma-Aldrich. (n.d.). N-(2-hydroxyethyl)piperidine-4-carboxamide | 30672-46-9.

Sources

- 1. N-(2-Hydroxyethyl)piperidine-4-carboxamide | 30672-46-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.unica.it [iris.unica.it]

- 6. researchgate.net [researchgate.net]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide

Introduction

1-(2-hydroxyethyl)piperidine-4-carboxamide is a molecule of interest in pharmaceutical research and development, featuring a piperidine core, a primary amide, and a hydroxyethyl substituent. These functional groups impart a unique combination of polarity and potential reactivity, making a thorough understanding of its solubility and stability profiles a critical prerequisite for its advancement as a potential drug candidate. This guide provides a comprehensive overview of the methodologies to characterize the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While extensive public literature on this specific molecule is limited, this document synthesizes knowledge from structurally related compounds and established analytical principles to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-hydroxyethyl)piperidine-4-carboxamide is essential for predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 | PubChem |

| Molecular Weight | 172.23 g/mol | PubChem |

| XLogP3-AA (Predicted) | -1.1 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

The predicted octanol-water partition coefficient (XLogP3-AA) of -1.1 suggests that 1-(2-hydroxyethyl)piperidine-4-carboxamide is a hydrophilic molecule, which is consistent with the presence of multiple hydrogen bond donors and acceptors. This hydrophilicity is expected to influence its solubility in aqueous and polar organic solvents.

Solubility Profile: A Systematic Approach

A comprehensive understanding of a compound's solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. The presence of a hydroxyl group, an amide, and a tertiary amine in 1-(2-hydroxyethyl)piperidine-4-carboxamide suggests a complex solubility behavior that is likely pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 1-(2-hydroxyethyl)piperidine-4-carboxamide in various solvents relevant to pharmaceutical development.

Materials:

-

1-(2-hydroxyethyl)piperidine-4-carboxamide

-

Water (HPLC-grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Add an excess amount of 1-(2-hydroxyethyl)piperidine-4-carboxamide to a series of vials containing a known volume of each solvent.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Expected Solubility Profile (Hypothetical Data)

The following table presents a hypothetical solubility profile for 1-(2-hydroxyethyl)piperidine-4-carboxamide, illustrating how the experimental data would be summarized.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Rationale for Selection |

| Water | 25 | > 50 | The presence of multiple polar functional groups suggests high aqueous solubility. |

| PBS (pH 7.4) | 37 | > 50 | Simulates physiological pH and temperature. |

| 0.1 N HCl | 25 | > 100 | The tertiary amine of the piperidine ring will be protonated, increasing solubility. |

| 0.1 N NaOH | 25 | > 40 | While the amide can be hydrolyzed under strong basic conditions over time, initial solubility is expected to be high. |

| Ethanol | 25 | > 100 | A polar protic solvent capable of hydrogen bonding. |

| Propylene Glycol | 25 | > 100 | A common co-solvent in liquid formulations. |

| PEG 400 | 25 | > 100 | A non-volatile co-solvent used in oral and parenteral formulations. |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.[1][2][3] The functional groups in 1-(2-hydroxyethyl)piperidine-4-carboxamide suggest susceptibility to hydrolysis and oxidation.

General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of 1-(2-hydroxyethyl)piperidine-4-carboxamide under various stress conditions to identify degradation products and elucidate degradation pathways.

Analytical Method: A stability-indicating HPLC method, typically with mass spectrometric detection (HPLC-MS), is required to separate and identify the parent compound from its degradation products.[4]

1. Acid Hydrolysis:

-

Procedure: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for up to 72 hours.

-

Rationale: The amide linkage is susceptible to hydrolysis under acidic conditions, which could lead to the formation of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid and ammonia.

2. Base Hydrolysis:

-

Procedure: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for up to 24 hours.

-

Rationale: Amide hydrolysis is also catalyzed by bases, leading to the same primary degradation products as acid hydrolysis.

3. Oxidative Degradation:

-

Procedure: Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep at room temperature for up to 24 hours.

-

Rationale: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[5] The secondary alcohol of the hydroxyethyl group could also be oxidized.

4. Thermal Degradation:

-

Procedure: Expose the solid compound and a solution (1 mg/mL in water) to 80°C for up to 7 days.

-

Rationale: To assess the intrinsic thermal stability of the molecule in both the solid and solution states.

5. Photolytic Degradation:

-

Procedure: Expose the solid compound and a solution (1 mg/mL in water) to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Rationale: To determine if the molecule is light-sensitive, which can inform packaging and storage requirements.

Potential Degradation Pathways

Caption: Potential degradation pathways of 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Conclusion

A thorough characterization of the solubility and stability of 1-(2-hydroxyethyl)piperidine-4-carboxamide is a foundational step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for these investigations, from determining its solubility in various pharmaceutically relevant solvents to elucidating its degradation pathways under stress conditions. The proposed experimental protocols are designed to be robust and self-validating, providing the necessary data to support formulation development, establish appropriate storage conditions, and develop stability-indicating analytical methods. By following a systematic and scientifically rigorous approach, researchers can build a comprehensive data package to de-risk and accelerate the progression of this promising molecule.

References

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Gautam, A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed, 13(4), 349-357.

-

Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine. Retrieved from [Link]

-

Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

- Lawong, A., et al. (n.d.).

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activities of Piperidine-4-Carboxamide Derivatives

Executive Summary: The piperidine-4-carboxamide scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensional nature and the synthetic tractability of its nitrogen and carboxamide functionalities provide a versatile template for developing potent and selective therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by derivatives of this scaffold. We will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies related to their application as antimicrobial, anticancer, neuroprotective, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to support the advancement of novel therapeutics based on this remarkable chemical core.

Chapter 1: The Piperidine-4-Carboxamide Scaffold: A Versatile Foundation for Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[2] The piperidine-4-carboxamide framework builds upon this foundation, offering distinct advantages for drug design. Its piperidine ring provides a non-aromatic, conformationally flexible yet stable core that can be readily functionalized to optimize binding affinity and selectivity for a target's active site.[1] The primary points for chemical modification—the piperidine nitrogen (N1) and the carboxamide group at the C4 position—allow for systematic exploration of chemical space to fine-tune physicochemical and pharmacokinetic properties.

A common and effective strategy for synthesizing these derivatives involves a straightforward amide coupling reaction. This typically starts with a commercially available piperidine-4-carboxylic acid derivative, which is coupled with a desired amine, or by coupling piperidine-4-carboxamide with a suitable acyl chloride or carboxylic acid. This modular approach is highly amenable to creating large libraries of compounds for screening and optimization.[3][4][5]

Caption: Generalized synthetic workflow for piperidine-4-carboxamide derivatives.

Chapter 2: Antimicrobial and Antiparasitic Applications

The piperidine-4-carboxamide scaffold has given rise to potent agents against challenging pathogens, including mycobacteria and the malaria parasite, by targeting essential and species-selective enzymes.

Antitubercular Activity: Targeting DNA Gyrase and MenA

-

Mechanism of Action: Derivatives of this scaffold have been identified as potent inhibitors of two critical enzymes in Mycobacterium tuberculosis (Mtb) and other mycobacteria:

-

DNA Gyrase: This essential enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Piperidine-4-carboxamides act as non-fluoroquinolone DNA gyrase inhibitors, poisoning the enzyme and leading to permanent DNA strand breaks, which induces the SOS response and ultimately causes bacterial cell death.[4][6]

-

MenA: This enzyme (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is a crucial component of the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the mycobacterial electron transport chain.[1][7] Inhibition of MenA disrupts energy production, leading to cell death, particularly under the hypoxic conditions found within infected granulomas.[7]

-

-

Structure-Activity Relationship (SAR) Insights: For DNA gyrase inhibitors, a common structural motif involves a 1,5-naphthyridine group, a central piperidine-4-carboxamide linker, and a substituted phenyl group.[4] The position and nature of substituents on the phenyl ring are critical; for instance, a trifluoromethyl group at the 4-position of the phenyl moiety was shown to increase activity nearly tenfold compared to the parent compound.[4] For MenA inhibitors, optimizing lipophilicity is a key challenge. SAR studies have focused on modifying different regions of the molecule to reduce high cLogP values while maintaining potent enzyme inhibition, leading to analogs with substantially improved pharmacokinetic profiles.[7]

-

Data Summary: Anti-mycobacterial Activity

Compound ID Target Organism Target Enzyme Activity Metric Value Reference MMV688844 (844) M. abscessus DNA Gyrase MIC 12.5 µM [4] 844-TFM M. abscessus DNA Gyrase MIC 1.5 µM [4] 844-TFM M. abscessus DNA Gyrase IC₅₀ 1.5 µM [4] Analog 10 M. tuberculosis MenA IC₅₀ 12 ± 2 µM [7] | Analog 14 | M. tuberculosis | MenA | IC₅₀ | 12 ± 3 µM |[7] |

-

Experimental Protocol: Mycobacterial DNA Gyrase Supercoiling Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The different DNA topoisomers are then separated by agarose gel electrophoresis.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 30 mM HEPES buffer (pH 7.8), 100 mM potassium glutamate, 8 mM magnesium chloride, 2 mM DTT, 2 mM spermidine, and 10 mM ATP.

-

Compound Addition: Add the piperidine-4-carboxamide test compound at various concentrations (typically from a DMSO stock solution). Include a no-compound (positive) control and a no-enzyme (negative) control.

-

Enzyme and DNA Addition: Add recombinant M. abscessus DNA gyrase enzyme and relaxed pBR322 plasmid DNA to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualization: Stain the gel with an appropriate DNA stain (e.g., SYBR® Safe) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[1][4]

-

-

Antimalarial Activity: Targeting the Plasmodium falciparum Proteasome

-

Mechanism of Action: The proteasome is a multi-subunit protease complex responsible for protein degradation, a process vital for all stages of the malaria parasite's life cycle.[1][8] Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), specifically targeting the chymotrypsin-like activity of the β5 subunit.[1][8] Cryo-electron microscopy has revealed that these compounds bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine residue, which explains their high selectivity for the parasite enzyme over human isoforms.[8]

Caption: Inhibition of the P. falciparum proteasome by piperidine-4-carboxamides.

-

Data Summary: Antimalarial Activity

Compound ID Target Organism Target Enzyme Activity Metric Value Reference SW042 P. falciparum (3D7) Pf20Sβ5 EC₅₀ 0.14 - 0.19 µM [8] SW042 P. falciparum (Dd2) Pf20Sβ5 EC₅₀ 0.14 - 0.19 µM [8] | SW584 | P. falciparum | Pf20Sβ5 | - | Orally efficacious in mouse model |[8] |

Chapter 3: Anticancer Activity

The structural versatility of the piperidine-4-carboxamide core has been successfully leveraged to design novel anticancer agents that interfere with tumor-specific pathways and processes.